tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate;hemi(oxalic acid)

Description

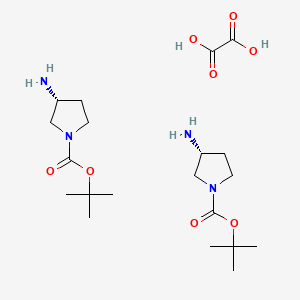

Chemical Structure: The compound consists of a pyrrolidine ring with a tert-butyl carbamate group at the 1-position and a (3R)-configured amino group at the 3-position, paired with hemi(oxalic acid) as a counterion. Its molecular formula is C₁₀H₁₉N₂O₂·0.5C₂H₂O₄ (total molecular weight: ~289.3 g/mol when considering stoichiometry), though variations in formulation (e.g., cyclopropane-containing derivatives) can lead to higher molecular weights, such as 542.67 g/mol (C₂₆H₄₆N₄O₈) .

Role of Hemi(oxalic acid): The oxalic acid counterion enhances solubility and stability, a common strategy in pharmaceutical salt formation. Oxalic acid’s ability to form hydrogen bonds improves crystalline properties, critical for reproducibility in synthesis .

Applications: Primarily used as a chiral building block in drug discovery, especially for kinase inhibitors and peptide-mimetic compounds .

Properties

Molecular Formula |

C20H38N4O8 |

|---|---|

Molecular Weight |

462.5 g/mol |

IUPAC Name |

tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate;oxalic acid |

InChI |

InChI=1S/2C9H18N2O2.C2H2O4/c2*1-9(2,3)13-8(12)11-5-4-7(10)6-11;3-1(4)2(5)6/h2*7H,4-6,10H2,1-3H3;(H,3,4)(H,5,6)/t2*7-;/m11./s1 |

InChI Key |

SFUDDVUITWUBPH-CTWWJBIBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)N.CC(C)(C)OC(=O)N1CC[C@H](C1)N.C(=O)(C(=O)O)O |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N.CC(C)(C)OC(=O)N1CCC(C1)N.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate typically involves:

- Starting from 3-aminopyrrolidine or its derivatives

- Protecting the amine group with a tert-butoxycarbonyl (Boc) group to form the tert-butyl carbamate

- Employing stereoselective steps to ensure the (3R) configuration

- Final salt formation with oxalic acid (hemi salt) to improve stability and handling

Protection of 3-Aminopyrrolidine with tert-Butyl Carbamate

One well-documented method involves the reaction of 3-aminopyrrolidine with di-tert-butyl dicarbonate (Boc2O) in an organic solvent such as chloroform at low temperature (0°C), followed by stirring at room temperature for about 1 hour. This reaction yields tert-butyl 3-aminopyrrolidine-1-carboxylate with high yield (~98%) and purity.

| Reagent | Amount | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 3-Aminopyrrolidine | 0.86 g (10 mmol) | CHCl3 | 0°C to RT | 1 hr | 98 |

| Di-tert-butyl dicarbonate (Boc2O) | 2.06 g (10 mmol) | CHCl3 | 0°C to RT | 1 hr |

Procedure: Dropwise addition of Boc2O solution to 3-aminopyrrolidine in chloroform at 0°C, stirring at room temperature, washing with brine, drying over potassium carbonate, filtration, and concentration to yield yellow oil product used without further purification.

Stereoselective Synthesis via Mesylate Intermediates

An alternative and industrially relevant method involves:

- Preparation of optically active tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate by Boc protection of (S)-3-hydroxy-pyrrolidinol hydrochloride

- Conversion of the hydroxy group to a mesylate (methanesulfonate) intermediate using mesyl chloride and triethylamine in ethyl acetate at low temperature (0–5°C)

- Nucleophilic substitution of the mesylate with appropriate amines under pressure and elevated temperature (100–150°C) in solvents like tetrahydrofuran or dimethoxyethane to introduce the amino group stereoselectively

- Final purification by extraction, crystallization, or chromatography

This method yields high optical purity and chemical yield of the desired (3R)-3-aminopyrrolidine derivative.

Deprotection and Salt Formation

Following synthesis of the Boc-protected amino pyrrolidine, selective deprotection can be achieved by controlled reaction with bases such as alkali metal hydroxides or carbonates (e.g., potassium carbonate, cesium carbonate) in solvents like water, tetrahydrofuran, or alcohols at temperatures ranging from 0 to 160°C (preferably 50–120°C) for 15 minutes to 12 hours.

The reaction progress is monitored by gas chromatography or HPLC. The resulting free amine can then be converted into the hemi(oxalic acid) salt by treatment with oxalic acid under controlled conditions to improve stability, solubility, and crystallinity.

Solvent and Base Selection

- Solvents: Water, tetrahydrofuran, ethers (e.g., tert-butyl methyl ether), aromatic solvents (toluene, xylene), alcohols (1-butanol, 2-propanol), and polar aprotic solvents (dimethyl sulfoxide, N,N-dimethylformamide) are used depending on the step.

- Bases: Alkali metal carbonates (cesium carbonate, potassium carbonate), alkali metal hydroxides, alkaline earth metal hydroxides, and metal alkoxides are preferred for deprotection steps.

Summary Table of Preparation Methods

Full Research Findings and Notes

- The Boc protection step is straightforward and efficient, providing a stable intermediate for further functionalization.

- The mesylation and subsequent nucleophilic substitution allow for stereochemical control, crucial for pharmaceutical applications.

- Deprotection conditions must be optimized to selectively remove protecting groups without racemization or side reactions.

- The final hemi(oxalic acid) salt form enhances the physicochemical properties of the compound for handling and formulation.

- Analytical techniques such as NMR, HPLC, and GC are essential for monitoring reaction progress and purity.

- Industrial patents emphasize the use of specific bases and solvents to maximize yield and purity while minimizing impurities.

- The compound's hydrochloride salt is also well-characterized, but the hemi(oxalic acid) salt is preferred for certain applications due to solubility and stability advantages.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3R)-3-aminopyrrolidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. The tert-butyl group is known for its unique reactivity pattern, which is highlighted in chemical transformations and biosynthetic pathways .

Common Reagents and Conditions: Common reagents used in the reactions of tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate include oxalic acid dihydrate, tert-butyl nitrite, and tert-butyl hydroperoxide. These reagents facilitate reactions such as amidation, oxidation, and C–O bond formation under mild conditions .

Major Products Formed: The major products formed from the reactions of tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate include N-tert-butyl amides and various tert-butyl esters. These products are valuable intermediates in organic synthesis and have applications in the pharmaceutical industry .

Scientific Research Applications

tert-Butyl (3R)-3-aminopyrrolidine-1-carboxylate has several scientific research applications. In chemistry, it is used as a reagent in organic synthesis due to its unique reactivity pattern . In biology, it serves as a probe for NMR studies of macromolecular complexes, providing high sensitivity and narrow NMR signals . In medicine, it is explored for its potential therapeutic applications, particularly in the development of new drugs and biocatalytic processes .

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate involves its interaction with molecular targets and pathways. The tert-butyl group influences the electronic properties of the compound, affecting intramolecular through-bond interactions and raising the LUMO level

Comparison with Similar Compounds

Structural Comparison

Key Differences :

- Stereochemistry : The (3R)-configuration in the target compound vs. racemic mixtures (e.g., JR-9730) affects biological activity and synthetic utility .

- Functional Groups: Replacement of the amino group with carboxylate (JR-9730) or aminomethyl groups alters reactivity. For example, the amino group enables nucleophilic coupling in kinase inhibitor synthesis .

- Counterion Strategy : Hemi(oxalic acid) is less common than HCl or trifluoroacetate salts but offers tailored solubility and crystallinity .

Physicochemical Properties

Notes:

Target Compound :

Comparisons :

Mechanistic Insights :

- The target compound’s amino group facilitates covalent binding to ATP pockets in kinases, while oxalic acid enhances bioavailability .

- Carboxylate analogs (e.g., JR-9730) are more suited for metal-catalyzed cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.